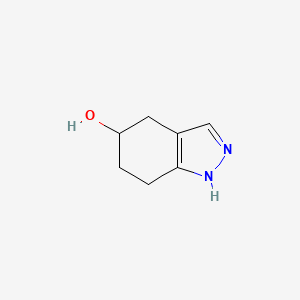
2,4-二氯-3-氟苯-1-磺酰氯
描述
2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and one fluorine atom at the 3 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
科学研究应用
2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through sulfonylation reactions.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfonyl chloride functionalities.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
Target of Action
Compounds like “2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride” often act as electrophiles, reacting with nucleophilic sites in biological molecules. These sites could include the side chains of certain amino acids in proteins, nucleotide bases in DNA, or other biological molecules with nucleophilic characteristics .
Mode of Action
The sulfonyl chloride group (-SO2Cl) is highly reactive due to the good leaving group (Cl-), which can be displaced by a nucleophile. This allows the compound to form covalent bonds with biological molecules, potentially altering their structure and function .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. If the compound reacts with a protein, it could potentially alter the protein’s function, affecting any biochemical pathways in which the protein is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the specific biological system in which it is present. Factors such as solubility, stability, and reactivity can all influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cellular signaling and metabolism to potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s reactivity and stability. Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) can also impact the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions
2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the sulfonylation of 2,4-dichloro-3-fluorobenzene with chlorosulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,4-dichloro-3-fluorobenzenesulfonyl chloride may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the removal of impurities and by-products to meet the required purity standards.
化学反应分析
Types of Reactions
2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups like chlorine and fluorine may affect the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonates, or sulfonyl hydrazides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction may yield sulfinic acids or other reduced sulfur compounds.
相似化合物的比较
Similar Compounds
- 2-Fluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 3-Chloro-2-fluorobenzenesulfonyl chloride
Uniqueness
2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
2,4-dichloro-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(13(9,11)12)5(8)6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZJQIIDGWZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)





![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)


![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
